Ethanone, 1-(4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)phenyl)- Ethanone, 1-(4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)phenyl)-
Brand Name: Vulcanchem
CAS No.: 80844-12-8
VCID: VC17108461
InChI: InChI=1S/C25H26O3/c1-19(26)21-12-14-22(15-13-21)25(2,3)18-27-17-20-8-7-11-24(16-20)28-23-9-5-4-6-10-23/h4-16H,17-18H2,1-3H3
SMILES:
Molecular Formula: C25H26O3
Molecular Weight: 374.5 g/mol

Ethanone, 1-(4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)phenyl)-

CAS No.: 80844-12-8

Cat. No.: VC17108461

Molecular Formula: C25H26O3

Molecular Weight: 374.5 g/mol

* For research use only. Not for human or veterinary use.

Ethanone, 1-(4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)phenyl)- - 80844-12-8

Specification

CAS No. 80844-12-8
Molecular Formula C25H26O3
Molecular Weight 374.5 g/mol
IUPAC Name 1-[4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]phenyl]ethanone
Standard InChI InChI=1S/C25H26O3/c1-19(26)21-12-14-22(15-13-21)25(2,3)18-27-17-20-8-7-11-24(16-20)28-23-9-5-4-6-10-23/h4-16H,17-18H2,1-3H3
Standard InChI Key ABRZNOJLDNVPCH-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Ethanone, 1-(4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)phenyl)- is a substituted acetophenone derivative. Its molecular formula is C₂₆H₂₆O₃, with a molecular weight of 386.48 g/mol . The compound’s structure integrates three key components:

  • A para-substituted phenyl group attached to the ethanone carbonyl.

  • A 1,1-dimethyl-2-methoxyethyl chain at the phenyl ring’s 4-position.

  • A 3-phenoxyphenyl group linked via the methoxy oxygen.

The presence of both electron-donating (methoxy) and electron-withdrawing (carbonyl) groups creates a polarized electronic environment, which may influence its reactivity in synthetic applications. The dimethyl substituents on the ethyl chain introduce steric bulk, potentially affecting conformational flexibility and intermolecular interactions.

Synthetic Pathways and Methodological Considerations

The synthesis of ethanone derivatives typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. For this compound, a plausible route involves:

Step 1: Preparation of the Phenoxyphenyl Methoxy Precursor

  • Reacting 3-phenoxyphenol with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) to form the methoxyethyl intermediate.

  • Subsequent methylation using dimethyl sulfate introduces the 1,1-dimethyl group .

Step 2: Friedel-Crafts Acylation

  • Introducing the ethanone moiety via reaction with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) on the para-substituted phenyl ring .

Step 3: Purification and Characterization

  • Column chromatography to isolate the product, followed by spectroscopic validation (NMR, IR, MS) .

Challenges in Synthesis

  • Steric Hindrance: The bulky dimethyl and phenoxyphenyl groups may impede reaction kinetics, necessitating elevated temperatures or prolonged reaction times.

  • Regioselectivity: Ensuring para-substitution during the Friedel-Crafts step requires careful control of reaction conditions to avoid ortho/meta byproducts .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₂₆H₂₆O₃
Molecular Weight386.48 g/mol
CAS Registry Number153164-65-9
Purity≥95% (typical for research use)
Storage ConditionsSealed, dry, 2–8°C

The compound’s logP (octanol-water partition coefficient) is estimated at 4.8–5.2, indicating high lipophilicity, which may influence solubility in organic solvents like dichloromethane or ethyl acetate .

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